molecular formula C19H18N4O3 B10877263 methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10877263
M. Wt: 350.4 g/mol
InChI Key: FYVUUGJHIVZZMK-UHFFFAOYSA-N
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Description

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound belonging to the class of pyrazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H18N4O3/c1-13(21-14-7-6-10-20-12-14)18-16(11-17(24)26-2)22-23(19(18)25)15-8-4-3-5-9-15/h3-10,12,22H,11H2,1-2H3

InChI Key

FYVUUGJHIVZZMK-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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